4-Amino-2,5-difluorobenzoic acid
Overview
Description
4-Amino-2,5-difluorobenzoic acid is an organic compound with the molecular formula C7H5F2NO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,5-difluorobenzoic acid typically involves the introduction of fluorine atoms and an amino group onto a benzoic acid derivative. One common method is the nitration of 2,5-difluorobenzoic acid followed by reduction to introduce the amino group. The reaction conditions often involve the use of concentrated nitric acid for nitration and catalytic hydrogenation for reduction .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,5-difluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding quinones or reduced to form amines.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products
Substitution: Formation of substituted benzoic acids.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-Amino-2,5-difluorobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of fluorinated aromatic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine atoms.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Amino-2,5-difluorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-fluorobenzoic acid: Similar structure but with only one fluorine atom.
4,5-Difluoroanthranilic acid: Similar structure with an amino group at position 2 and fluorine atoms at positions 4 and 5
Uniqueness
4-Amino-2,5-difluorobenzoic acid is unique due to the specific positioning of its fluorine atoms and amino group, which can significantly influence its chemical reactivity and biological activity. The presence of two fluorine atoms can enhance its stability and lipophilicity, making it a valuable compound in various applications .
Properties
IUPAC Name |
4-amino-2,5-difluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXMTBAQSNCVJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)N)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70603007 | |
Record name | 4-Amino-2,5-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70603007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773108-64-8 | |
Record name | 4-Amino-2,5-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70603007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-2,5-difluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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